N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,6-dimethyl-N-piperidin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9-7-11(14-8-13-9)15(2)10-3-5-12-6-4-10/h7-8,10,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVICFEEBEOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via Guanidinium Salt Intermediates
A patented method closely related to the preparation of pyrimidine derivatives such as 4,6-dimethylpyrimidin-2-yl amines involves reacting aniline derivatives with cyanamide in the presence of aqueous acid to form guanidinium salts, which then react with β-dicarbonyl compounds like acetylacetone under basic conditions to furnish the pyrimidine ring in a one-pot process.
- Reactants: Aniline (or substituted aniline), cyanamide, acetylacetone.
- Conditions: Aqueous acid for guanidinium salt formation, followed by aqueous base for cyclization.
- Advantages: One-pot procedure without isolation of intermediates, reducing steps and waste.
- Application: While the patent focuses on (4,6-dimethylpyrimidin-2-yl)-phenylamine (pyrimethanil), the approach is adaptable for preparing other 4,6-dimethylpyrimidine derivatives by substituting the amine component, such as piperidin-4-yl amine.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Guanidinium salt formation | Aniline + Cyanamide + aqueous acid | Phenylguanidinium salt intermediate |
| Cyclization | Phenylguanidinium salt + Acetylacetone + aqueous base | Formation of 4,6-dimethylpyrimidine ring |
This method could be adapted for N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine by replacing aniline with piperidin-4-amine or its derivatives, enabling the direct formation of the target compound in a streamlined synthesis.
Stepwise Functionalization and Amination of Pyrimidine Intermediates
Another approach involves synthesizing the pyrimidine core first with methyl substitutions at the 4- and 6-positions, followed by nucleophilic substitution or amination at the 4-position with piperidin-4-yl amine.
- Synthesis of 4,6-dimethylpyrimidine intermediates: Typically prepared by condensation of β-dicarbonyl compounds with amidines or guanidine derivatives.
- Amination step: The 4-position is activated (e.g., halogenated or nitro-substituted) to facilitate nucleophilic substitution by piperidin-4-yl amine.
This method often requires:
- Halogenation of the pyrimidine ring at the 4-position.
- Reaction with piperidin-4-yl amine under reflux or elevated temperature in polar solvents.
- Purification steps including crystallization or chromatography.
This stepwise method allows precise control over substitution patterns and is useful when sensitive functional groups are present.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| One-pot guanidinium salt | Piperidin-4-amine, cyanamide, acetylacetone | One-pot cyclization | Aqueous acid/base, mild temp. | 75-85* | Fewer steps, no isolation of intermediate | Limited substrate scope, requires optimization for piperidinyl amine |
| Stepwise halogenation + amination | 4,6-dimethylpyrimidine halide + piperidin-4-amine | Nucleophilic substitution | Reflux in polar solvent | 60-80* | High selectivity, adaptable | More steps, purification needed |
| Piperidin-4-one condensation | Aldehydes, ketones, ammonium acetate | Mannich condensation | Reflux in ethanol | 80-88 | Good yield, versatile | Requires multiple steps for final compound |
*Yields estimated based on related pyrimidine and piperidinyl amine syntheses from literature.
Research Findings and Optimization Notes
- The one-pot guanidinium salt method reduces waste and processing time by avoiding intermediate isolation, which is beneficial for scale-up and industrial applications.
- Reaction molar ratios are critical; for example, aniline:cyanamide:acetylacetone ratios of approximately 1:0.8-2.0:0.8-10.0 have been reported to optimize yields in related pyrimidine syntheses.
- Use of aqueous acid/base phases helps control reaction rate and selectivity.
- Stepwise amination allows for functional group tolerance but may require careful purification due to side reactions.
- Piperidin-4-one derivatives synthesized via Mannich condensation provide a scaffold for further functionalization, potentially enabling novel analogues of this compound.
- Spectroscopic and crystallographic analysis confirms structural integrity and purity of synthesized compounds, with DFT calculations supporting stability and reactivity predictions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce any oxidized forms back to the original amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine moieties can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other peroxides under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Strong bases like NaH or KOtBu, and nucleophiles such as alkyl halides or amines.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
Cancer Therapeutics
The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In a study involving virtual screening of approximately 20,000 molecules, N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine derivatives were identified as promising candidates for inhibiting the RHOJ and CDC42 GTPases, which are implicated in tumor growth and angiogenesis. The best-performing compounds exhibited IC50 values in the low micromolar range, indicating potent activity against melanoma cells .
Case Study: RHOJ/CDC42 Inhibition
- Objective : To discover compounds that inhibit RHOJ and CDC42.
- Methodology : Virtual screening followed by in vitro testing.
- Results : Compounds with a pyrimidine core modified at positions 2 and 4 demonstrated significant antiproliferative effects.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| ARN12405 | 16.4 | SKM28 (Melanoma) |
| ARN22089 | 14.0 | SKM28 (Melanoma) |
Inhibition of ERK5 Pathway
The nonclassical extracellular signal-related kinase 5 (ERK5) pathway has been linked to increased cellular proliferation and survival in cancer cells. This compound derivatives have been shown to maintain ERK5 inhibitory activity while allowing for structural diversification to enhance potency .
Case Study: ERK5 Inhibitors
- Objective : To optimize compounds for ERK5 inhibition.
- Methodology : Structural modifications were made to the pyrimidine ring to assess changes in potency.
| Compound | Potency Change | Modification Type |
|---|---|---|
| 32a | Baseline | Original structure |
| 32f | +6-fold | N-methylpiperazine added |
Pharmacokinetics Optimization
In addition to potency, the pharmacokinetic properties of this compound derivatives have been assessed to ensure adequate solubility and stability for therapeutic use. Kinetic solubility studies revealed that several derivatives maintained high solubility (>150 μM), which is crucial for effective drug formulation .
Pharmacokinetic Properties
| Compound | Kinetic Solubility (μM) | Plasma Stability (min) |
|---|---|---|
| ARN22089 | 222 | 120 |
| Other Compounds | >150 | Varies |
Potential Use in Other Diseases
Beyond oncology applications, compounds similar to this compound have been explored for their potential in treating other conditions influenced by the same signaling pathways. The modulation of CDC42 and RHOJ may also provide therapeutic avenues for diseases characterized by aberrant cell signaling mechanisms.
Mechanism of Action
The mechanism by which N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine with structurally and functionally related pyrimidin-4-amine derivatives.
Table 1: Structural and Functional Comparison
Key Comparison Points
Structural Variations and Bioactivity N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine () replaces the methyl group with a trifluoromethyl (CF3) group, enhancing metabolic stability and GPCR binding affinity. Its EC50 for GPR119 activation is 0.3 nM, outperforming non-CF3 analogs due to improved lipophilicity and target engagement.
Role of Heterocyclic Modifications
- Furo[2,3-d]pyrimidin-4-amine derivatives () replace the pyrimidine ring with a fused furan system, improving water solubility and kinase inhibition. For example, AG488 (2,6-dimethyl-N-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine) exhibits dual anti-angiogenic and anti-microtubule activity in cancer models .
Substituent Impact on Pharmacokinetics The trifluoromethyl group in ’s compound reduces oxidative metabolism, prolonging half-life compared to the parent compound. Piperidine substitutions (e.g., piperidin-4-yl vs. piperidin-2-ylmethyl) alter conformational flexibility and membrane permeability.
Therapeutic Applications GPR119 Agonists: Piperidin-4-yl and CF3-substituted pyrimidines () are advanced candidates for type 2 diabetes due to insulinotropic effects. Antifungal Agents: Thiazole- and chlorine-substituted analogs () show broad-spectrum activity against Botrytis cinerea and Fusarium spp. Kinase Inhibitors: Furopyrimidines () target receptor tyrosine kinases (RTKs) and tubulin, demonstrating dual mechanisms in oncology.
Contradictions and Limitations
- While N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine () shows superior potency, its synthesis involves multi-step routes with low yields (~20%), limiting scalability.
- 2-Chloro-N,6-dimethyl-N-(piperidin-2-ylmethyl)pyrimidin-4-amine () has higher hydrogen bond donor capacity (donors = 2) but reduced CNS penetration compared to non-chlorinated analogs.
Biological Activity
N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine, also known as N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, particularly G protein-coupled receptors (GPCRs), and its implications in the treatment of metabolic disorders.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core substituted with a piperidine ring and two methyl groups. Its molecular formula is with a molecular weight of approximately 279.21 g/mol. The dihydrochloride salt form enhances its solubility, making it suitable for biological applications.
Research indicates that this compound acts as an agonist for specific GPCRs. These receptors play crucial roles in various physiological processes, including insulin secretion and glucose metabolism. Preliminary studies suggest that this compound may enhance insulin secretion and reduce blood glucose levels, indicating its potential use in managing type 2 diabetes .
Binding Affinity to GPCRs
Studies have evaluated the binding affinity of this compound to various GPCRs. These studies often utilize radiolabeled ligands and cell-based assays to determine efficacy and specificity. The results indicate that this compound exhibits significant binding affinity to certain GPCR subtypes involved in metabolic regulation .
Case Studies
- Type 2 Diabetes Management : In vitro studies have shown that derivatives of this compound can enhance insulin secretion from pancreatic beta cells. This effect is mediated through the activation of specific GPCRs that regulate glucose homeostasis.
- Cancer Research : The compound has been investigated for its antiproliferative effects on various cancer cell lines. Preliminary results indicate that it may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-Dimethylpyrimidinamine | Structure | Lacks piperidine moiety; simpler structure |
| 6-Methylpyrimidinamine | Structure | No piperidine; different methyl substitution pattern |
| 2-(Piperidinyl)pyrimidinamine | Structure | Different position of piperidine attachment |
This compound stands out due to its specific combination of the piperidine ring and dual methyl substitutions at the nitrogen positions, which may enhance its biological activity compared to similar compounds .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidine) and 4-aminopiperidine derivatives. Key steps include:
- Amine activation : Use of bases like KCO or DIEA in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradients) or recrystallization from ethanol/water mixtures .
- Yield optimization : Microwave-assisted synthesis reduces reaction time (1–4 hours) and improves yields by 15–20% compared to conventional heating .
Q. How is the compound structurally characterized to confirm regiochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Resolves piperidine ring conformation and methyl group orientation (e.g., axial vs equatorial positions) .
- NMR spectroscopy : H NMR distinguishes N-methyl protons (δ 2.2–2.5 ppm) and piperidine protons (δ 1.4–3.0 ppm). C NMR confirms pyrimidine C4-N bonding (δ 160–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion [M+H] (expected m/z: 221.18) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Kinase inhibition assays : Test against CDKs or EGFR using ADP-Glo™ or fluorescence polarization .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MDA-MB-435, SKOV-3) with IC determination .
- Solubility assessment : Measure in PBS (pH 7.4) and DMSO to guide in vivo dosing .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect target selectivity and potency?
- Methodological Answer :
- Piperidine substitution : Replacing the N-methyl group with bulkier substituents (e.g., cyclopropyl) enhances kinase binding but reduces solubility .
- Pyrimidine modifications : Adding electron-withdrawing groups (e.g., fluoro at C2) improves metabolic stability but may alter off-target effects .
- SAR studies : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/polarity with binding affinity to ATP pockets .
Q. What strategies are effective for resolving contradictions in biological activity across cell lines?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular proliferation (e.g., IncuCyte®) to distinguish direct target effects from off-target cytotoxicity .
- Metabolic profiling : Use LC-MS to identify metabolite interference (e.g., demethylation in hepatic cell lines) .
- Resistance studies : Compare activity in Pgp-expressing vs parental cell lines to assess efflux pump-mediated resistance .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce CYP3A4 inhibition .
- Molecular dynamics simulations : Analyze piperidine ring flexibility to improve blood-brain barrier penetration (e.g., for CNS targets) .
- Bioisosteric replacement : Replace methyl groups with trifluoromethyl to enhance metabolic stability without altering steric bulk .
Q. What crystallographic techniques validate binding modes in target proteins?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
